molecular formula C20H23NO5 B2749252 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide CAS No. 1421483-45-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2749252
CAS No.: 1421483-45-5
M. Wt: 357.406
InChI Key: ULEINQRQHRBEEE-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is a synthetic amide derivative characterized by a benzodioxole moiety, a 3-hydroxypropyl linker, and a 4-ethoxyphenylacetamide group. The 4-ethoxyphenyl group adds moderate hydrophobicity, which may influence membrane permeability.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-24-16-6-3-14(4-7-16)11-20(23)21-10-9-17(22)15-5-8-18-19(12-15)26-13-25-18/h3-8,12,17,22H,2,9-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEINQRQHRBEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and perform a series of reactions to introduce the hydroxypropyl and ethoxyphenyl groups. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-5-yl Moieties

N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (Compound 33a)

  • Key Features : Retains the benzodioxole core but replaces the 3-hydroxypropyl linker with a shorter ethyl chain and substitutes the 4-ethoxyphenyl group with an indole moiety.
  • Synthesis : Synthesized via EDC/HOBt-mediated amide coupling between 2-(1H-indol-3-yl)acetic acid and 2-(benzo[d][1,3]dioxol-5-yl)ethanamine .
  • Implications : The indole group may enhance interactions with serotonin receptors, whereas the shorter linker reduces conformational flexibility compared to the target compound.

N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxypropyl)phenyl)acetamide (Compound 20f) Key Features: Shares the benzodioxole and hydroxypropyl groups but lacks the 4-ethoxyphenyl substitution. Instead, it features a phenylacetamide group. Synthesis: Derived from alkylation and coupling reactions involving allyl bromide and acetamide precursors .

Analogues with 4-Ethoxyphenylacetamide Substituents

2-(4-Ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl)acetamide

  • Key Features : Incorporates the 4-ethoxyphenylacetamide group but replaces the benzodioxole moiety with a nitroindazole-trityl system.
  • Synthesis : Prepared via Pd/C-catalyzed hydrogenation and trityl protection strategies .
  • Biological Activity : Demonstrated anti-proliferative activity in cancer cell lines, suggesting the 4-ethoxyphenyl group may contribute to cytotoxic effects .

N-(4-Aminobutyl)-2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)acetamide (Compound 2.9) Key Features: Combines benzodioxole with a naphthofuran scaffold and a 4-aminobutyl linker. Synthesis: Involves trifluoroacetic acid deprotection and amide bond formation .

Physicochemical and Pharmacokinetic Comparisons

Compound logP (Predicted) Hydrogen Bond Donors Key Structural Differences Potential Bioactivity
Target Compound ~3.2 2 (amide NH, OH) 3-hydroxypropyl, 4-ethoxyphenyl Enzyme inhibition, CNS activity
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-... ~2.8 1 (amide NH) Ethyl linker, indole substituent Serotonin receptor modulation
2-(4-Ethoxyphenyl)-N-(5-nitro-...) ~4.1 1 (amide NH) Nitroindazole-trityl core Anti-proliferative
N-(4-(3-(Benzo-dioxol-5-yl)...)phenyl)acetamide ~2.5 2 (amide NH, OH) Phenyl instead of 4-ethoxyphenyl Antioxidant, mild cytotoxicity
  • Lipophilicity : The target compound’s logP (~3.2) balances benzodioxole hydrophobicity and hydroxypropyl/ethoxy polarity, favoring blood-brain barrier penetration more than analogues with nitro groups (logP ~4.1) .
  • Solubility : The 3-hydroxypropyl linker enhances aqueous solubility compared to ethyl or methyl linkers in analogues .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and an ethoxyphenyl acetamide structure. Its molecular formula is C19H21NO4C_{19}H_{21}NO_4, with a molecular weight of approximately 343.4 g/mol.

Structural Formula

N 3 benzo d 1 3 dioxol 5 yl 3 hydroxypropyl 2 4 ethoxyphenyl acetamide\text{N 3 benzo d 1 3 dioxol 5 yl 3 hydroxypropyl 2 4 ethoxyphenyl acetamide}

The biological activity of this compound involves multiple pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the S phase.
  • Apoptosis Induction : It promotes apoptosis through various signaling pathways, leading to programmed cell death in malignant cells.
  • Microtubule Disruption : The compound interferes with microtubule assembly, crucial for cell division, thereby exerting anticancer effects.

Pharmacological Effects

Research indicates that this compound exhibits:

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the compound's effects on MCF-7 and MDA-MB 231 breast cancer cell lines. Results indicated an IC50 value of approximately 50 µM, suggesting potent anticancer activity.
  • Inhibition of Enzymatic Activity : Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer progression, potentially inhibiting their activity.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with low cytotoxicity towards normal cells compared to cancer cells.

Data Table

Biological ActivityObserved EffectIC50 Value (µM)Reference
AnticancerCytotoxicity50
Enzyme InhibitionModerate-
Anti-inflammatoryPotential-

Q & A

Q. Optimization Strategy :

  • Use a stepwise approach with intermediate isolation.
  • Adjust stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) to drive reactions to completion.
  • Recrystallize final products from ethanol-DMF mixtures to enhance purity .

What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzo[d][1,3]dioxole and ethoxyphenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for halogenated impurities .
  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile-water gradients .

Q. Data Interpretation Example :

  • A singlet in ¹H NMR (δ 6.8–7.2 ppm) indicates aromatic protons, while a triplet (δ 4.1–4.3 ppm) confirms the ethoxy group .

Advanced Research Questions

How can researchers resolve contradictory data on this compound’s biological activity across cell lines?

Contradictions often arise from:

  • Cell-specific uptake : Variations in membrane transporters (e.g., ABC transporters) affect intracellular concentrations .
  • Assay conditions : Differences in serum content or incubation time alter metabolic stability .

Q. Methodological Solutions :

  • Standardize assays using identical cell lines (e.g., HepG2 for liver metabolism studies) and serum-free conditions.
  • Perform dose-response curves across multiple replicates to identify IC50 consistency .
  • Use metabolic inhibitors (e.g., cyclosporin A for P-gp inhibition) to assess transporter-mediated discrepancies .

What in vivo models are suitable for pharmacokinetic studies, and which parameters should be prioritized?

Q. Model Selection :

  • Rodent models : Sprague-Dawley rats for bioavailability studies due to well-characterized CYP450 enzymes .
  • Zebrafish : For preliminary toxicity screening (LC50 and teratogenicity) .

Q. Key Parameters :

  • Bioavailability : Measure plasma concentration-time profiles after oral and intravenous administration.
  • Metabolic stability : Identify primary metabolites via liver microsomal assays .
  • Blood-brain barrier (BBB) penetration : Use LC-MS/MS to quantify brain-to-plasma ratios .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. SAR Design :

  • Core modifications : Replace the ethoxyphenyl group with fluorophenyl to enhance metabolic stability .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) to the benzo[d][1,3]dioxole ring to modulate receptor binding .

Q. Experimental Workflow :

Synthesize analogs with systematic substitutions.

Test against target enzymes (e.g., COX-2 or HDACs) using fluorescence-based assays.

Correlate activity changes with computational docking scores (e.g., AutoDock Vina) .

Q. Example SAR Table :

AnalogSubstituent (R)IC50 (µM)LogP
1-OCH₂CH₃12.33.2
2-F8.72.9
3-Cl6.43.5

What strategies mitigate toxicity while maintaining efficacy in preclinical studies?

  • Prodrug design : Mask the hydroxypropyl group with ester linkages to reduce hepatotoxicity .
  • Co-administration : Pair with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress in renal tissues .
  • Dosing regimens : Optimize intermittent dosing (e.g., 48-hour intervals) to allow cellular recovery .

Q. Validation :

  • Conduct histopathological analysis of liver and kidney sections post-treatment.
  • Monitor serum biomarkers (e.g., ALT, creatinine) for early toxicity detection .

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